molecular formula C9H11Br2NO2 B13078364 Ethyl 5-(bromomethyl)nicotinate hydrobromide

Ethyl 5-(bromomethyl)nicotinate hydrobromide

Cat. No.: B13078364
M. Wt: 325.00 g/mol
InChI Key: YYBNFGSLNJNLFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The reaction conditions often include the use of hydrobromic acid and a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 5-position of the nicotinate ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .

Mechanism of Action

Properties

Molecular Formula

C9H11Br2NO2

Molecular Weight

325.00 g/mol

IUPAC Name

ethyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H

InChI Key

YYBNFGSLNJNLFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CBr.Br

Origin of Product

United States

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